

Comprehensive Application Notes: IR Spectroscopy Analysis of Ortataxel Polymorphic Forms

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Compound Focus: Ortataxel

CAS No.: 186348-23-2

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Introduction

Ortataxel is a promising third-generation taxoid anticancer agent that has demonstrated significant efficacy against various cancer types, including breast, lung, ovarian, and pancreatic tumors, even in cases resistant to conventional chemotherapeutic agents such as adriamycin, vinblastine, and platinum derivatives [1] [2]. As a **next-generation taxane**, **Ortataxel** has been specifically designed to overcome multidrug resistance mechanisms, including those mediated by P-glycoprotein overexpression and β III-tubulin mutations, which often limit the effectiveness of earlier taxanes like paclitaxel and docetaxel [1]. The compound's chemical structure, characterized by systematic modifications at the C-2, C-10, and C-3' positions of the taxane core, confers enhanced potency against drug-resistant cancer cell lines while maintaining favorable pharmacological properties [1].

Infrared (IR) spectroscopy serves as an indispensable analytical technique in pharmaceutical development, particularly for the characterization of **solid-state forms** of active pharmaceutical ingredients (APIs) like **Ortataxel** [3]. The technique probes molecular vibrations that occur when molecules interact with infrared radiation (typically $4000\text{-}400\text{ cm}^{-1}$), providing detailed information about functional groups, molecular conformation, and intermolecular interactions within crystal lattices [3]. For polymorphic compounds such as **Ortataxel**, **IR spectral analysis** offers a rapid, non-destructive method for distinguishing between

different crystalline forms, solvates, and amorphous states, each of which can significantly impact the API's physicochemical properties, stability, and bioavailability [2] [3]. The following application notes provide detailed experimental protocols and reference data for the comprehensive IR spectroscopic analysis of **Ortataxel** polymorphs, supporting rigorous quality control and formulation development activities.

Experimental Data and Spectral Analysis

Characteristic IR Absorption Frequencies of Ortataxel Solid Forms

The **solid-form characterization** of **Ortataxel** reveals distinct polymorphic forms with unique IR spectral signatures. The following table summarizes the characteristic absorption frequencies for the two primary solid forms identified during development: the **anhydrous Form I** and the **acetone solvate** [2].

Table 1: Characteristic IR Absorption Frequencies for **Ortataxel** Solid Forms

Functional Group/Vibration Type	Form I Frequency (cm ⁻¹)	Acetone Solvate Frequency (cm ⁻¹)	Spectral Assignment
O-H Stretching	3546, 3525, 3389	3521, 3321	Hydroxyl groups, varying hydrogen bonding
C-H Stretching	2957	2971, 2953	Alkyl C-H stretches
Carbonyl Stretching	1810, 1750, 1725, 1703	1826, 1762, 1706	Ester, carbonate, and carbamate C=O stretches
Amide II Band	1510	1526	N-H bending coupled with C-N stretching
C-O-C Stretching	1245, 1223, 1165, 1139, 1071	1238, 1165, 1072	Ester and ether linkages
Skeletal Vibrations	965, 954, 896, 856, 766, 714	723	Taxane core vibrations

The **spectral differences** between Form I and the acetone solvate are particularly evident in the carbonyl stretching region (1850-1700 cm^{-1}) and the O-H stretching region (3600-3300 cm^{-1}). Form I exhibits **four distinct carbonyl peaks** (1810, 1750, 1725, and 1703 cm^{-1}), indicating specific molecular conformations and intermolecular interactions within its crystal lattice [2]. In contrast, the acetone solvate shows **three carbonyl vibrations** (1826, 1762, and 1706 cm^{-1}), with the highest frequency peak shifted significantly, suggesting different molecular packing and potential solvent interactions affecting carbonyl groups [2]. The O-H stretching region also reveals notable differences, with Form I displaying three sharp bands (3546, 3525, and 3389 cm^{-1}) compared to the two broader bands (3521 and 3321 cm^{-1}) observed for the acetone solvate, reflecting distinct hydrogen bonding networks in each solid form [2].

Complementary Physicochemical Characterization Data

Beyond IR spectroscopy, comprehensive solid-state characterization employs orthogonal analytical techniques to provide a complete understanding of polymorphic properties. The following table summarizes key physicochemical data for **Ortataxel** solid forms, highlighting critical quality attributes relevant to pharmaceutical development.

Table 2: Complementary Characterization Data for **Ortataxel** Solid Forms

Analytical Technique	Form I Results	Acetone Solvate Results	Analytical Conditions
DSC	Melting endotherm at $\sim 254^\circ\text{C}$ (with decomposition)	Endotherm at $\sim 164^\circ\text{C}$ (solvent release), exotherm at $\sim 212^\circ\text{C}$, endotherm at $\sim 247^\circ\text{C}$ (melting/decomposition)	Heating rate: $10^\circ\text{C}/\text{min}$; Nitrogen flow: 50 mL/min
TG/DTA	Minimal weight loss ($<0.1\%$) up to 250°C ; decomposition upon melting	$\sim 5.0\%$ weight loss corresponding to acetone release	Heating rate: $10^\circ\text{C}/\text{min}$; Nitrogen flow: 200 mL/min
XRPD	Characteristic peaks at 6.5, 8.7, 10.3, 11.6, 14.4, 15.0, 20.0, 21.9, 22.5, 23.3, 23.6,	Distinctive peaks at 7.9, 9.8, 10.6, 10.9, 14.6, 16.9, 19.7, 21.3° 2θ	Cu K α radiation; 45 kV, 40 mA; 2-65° 2θ range

Analytical Technique	Form I Results	Acetone Solvate Results	Analytical Conditions
	27.5, 33.0, 38.5, 41.8, 48.1° 2θ		
Dynamic Vapor Sorption	~0.2% equilibrium moisture uptake at 90% RH; reversible sorption/desorption	Not reported	25°C; 0-90% RH; dm/dt criterion: 0.0005%/min

The **thermal analysis** data clearly differentiates the two solid forms, with Form I demonstrating superior thermal stability and no solvent loss upon heating, consistent with an **anhydrous crystalline structure** [2]. The acetone solvate's characteristic weight loss of approximately 5.0% corresponds to the release of crystallized acetone molecules from its lattice, which occurs prior to melting [2]. **XRPD patterns** provide definitive identification of each crystalline form, with multiple distinctive peaks enabling unambiguous differentiation. Additionally, the **moisture sorption behavior** of Form I confirms its robust physical stability under various humidity conditions, with minimal moisture uptake and reversible sorption-desorption isotherms, indicating no hydrate formation or morphological changes during storage [2].

Methodology

Sample Preparation Protocols

3.1.1 Preparation of Ortataxel Form I

Method A: Antisolvent Crystallization from Ethanol-Water System

- **Step 1:** Dissolve **Ortataxel** acetone solvate (1 g) in 5-12 mL of ethanol (absolute grade) containing 0.01-0.03% w/v citric acid [2]. The **organic acid additive** serves to prevent potential epimerization at the C-7 position during processing, preserving the compound's stereochemical integrity [2].
- **Step 2:** Add 8-20 mL of purified water (preferably HPLC grade) to the ethanolic solution, maintaining an **ethanol-to-water ratio** of approximately 0.6 [2]. This ratio has been optimized to promote the selective crystallization of Form I while minimizing oiling-out or amorphous precipitation.
- **Step 3:** Stir the mixture continuously at 35-45°C for a minimum of 24 hours using an overhead stirrer set at 150-200 rpm [2]. The **extended crystallization time** ensures complete form conversion and

promotes the development of well-defined crystals with consistent particle size distribution.

- **Step 4:** Isolate the resulting crystals by vacuum filtration through a 0.45 μm membrane filter. Wash the filter cake with 2-3 bed volumes of a 1:1 v/v ethanol-water mixture to remove residual citric acid and mother liquor [2].
- **Step 5:** Dry the isolated material in a vacuum oven at 40°C for 12-16 hours under reduced pressure (approximately 50 mbar) to ensure complete solvent removal without inducing form conversion [2].

Method B: Solvent-Mediated Conversion in Alkanes

- **Step 1:** Suspend **Ortaxel** acetone solvate (1 g) in 40 mL of straight or branched C₅-C₈ alkanes, preferably n-heptane (ACS grade) [2]. The **non-polar hydrocarbon medium** facilitates solvent-mediated conversion through a dissolution-recrystallization mechanism.
- **Step 2:** Stir the suspension at 20-30°C for 5 days using a magnetic stirrer set at 300-400 rpm [2]. The **moderate temperature conditions** prevent excessive solvent evaporation while providing sufficient molecular mobility for crystal transformation.
- **Step 3:** Collect the solid material by vacuum filtration and wash with 10-15 mL of fresh n-heptane to remove any residual acetone or poorly crystalline material [2].
- **Step 4:** Air-dry the product for 1-2 hours followed by vacuum drying at room temperature for 4-6 hours to remove trace heptane [2].

3.1.2 Sample Preparation for IR Spectroscopy

- **KBr Pellet Method:** Gently triturate approximately 1-2 mg of **Ortaxel** Form I with 100-200 mg of dry potassium bromide (FTIR grade) using an agate mortar and pestle [3]. Compress the mixture under 8-10 tons of pressure in a 13 mm evacuable die for 1-2 minutes to form a **transparent pellet** suitable for transmission analysis [3].
- **ATR Method:** For attenuated total reflectance measurements, place a small amount of powdered sample (1-5 mg) directly on the ATR crystal (typically diamond or zinc selenide) and apply consistent pressure using the instrument's anvil to ensure **intimate crystal contact** [2] [3]. This method requires no sample preparation and is particularly suitable for rapid polymorph identification.

Instrumental Parameters and Data Acquisition

- **Instrument Configuration:** Employ an FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector or equivalent for optimal signal-to-noise ratio in the mid-IR region [2] [3].
- **Spectral Acquisition Parameters:**
 - **Spectral Range:** 4000-550 cm^{-1}
 - **Resolution:** 4 cm^{-1}
 - **Scan Co-additions:** 16-32 scans
 - **Apodization Function:** Happ-Genzel

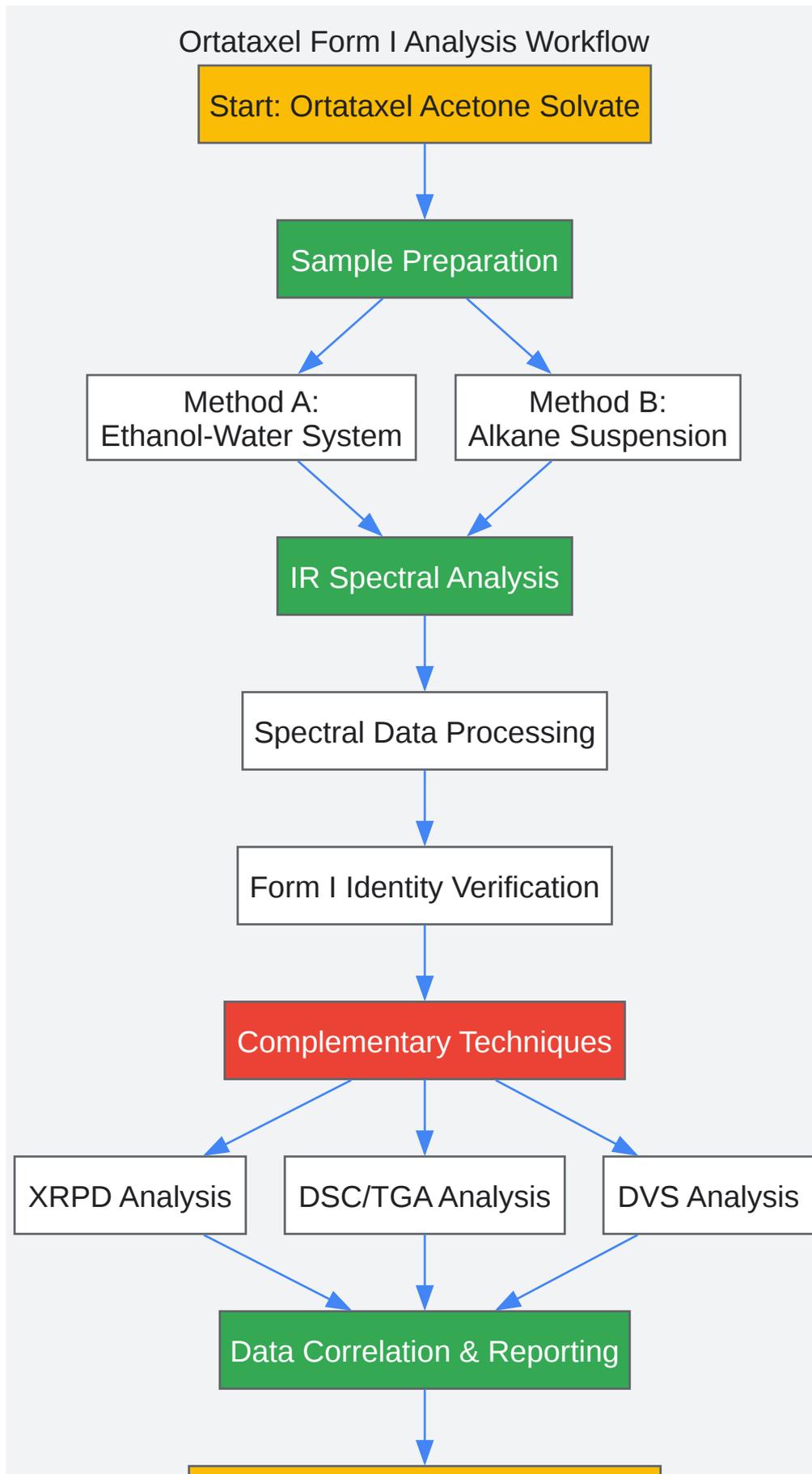
- **Background Measurement:** Collect background spectra under identical conditions using a clean KBr pellet (for transmission mode) or the empty ATR crystal (for reflectance mode) [3]. Implement **regular background updates** (every 15-20 minutes) to compensate for environmental variations during extended analysis sessions.
- **Data Processing:** Apply atmospheric suppression algorithms to minimize contributions from carbon dioxide and water vapor. Use **minimal smoothing functions** (e.g., 9-point Savitzky-Golay) to preserve spectral fidelity while reducing high-frequency noise [3].

Data Interpretation and Quality Control

- **Peak Assignment Strategy:** Correlate observed absorption frequencies with known functional groups present in the **Ortaxel** molecule, with particular attention to the **carbonyl stretching region** (1850-1700 cm^{-1}) and **O-H/N-H stretching region** (3600-3200 cm^{-1}), which are most sensitive to polymorphic differences [2] [3].
- **Quality Control Criteria:** Establish acceptance criteria for Form I identity confirmation based on the presence of **three characteristic O-H stretches** (3546, 3525, and 3389 cm^{-1}) and **four carbonyl vibrations** (1810, 1750, 1725, and 1703 cm^{-1}) with $\pm 2 \text{ cm}^{-1}$ tolerance [2].
- **Polymorphic Purity Assessment:** Monitor the absence of acetone solvate signature peaks at 1826 cm^{-1} and 3321 cm^{-1} to ensure **phase purity** of Form I batches [2]. Implement multivariate statistical process control for routine quality monitoring of production-scale batches.

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the preparation and characterization of **Ortaxel** Form I, integrating both analytical and computational approaches:



Final Report: Form I Confirmation

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*Figure 1: **Ortataxel** Form I Analysis Workflow*

The **experimental workflow** begins with the conversion of **Ortataxel** acetone solvate to Form I through one of two validated preparation methods [2]. The resulting material undergoes comprehensive **IR spectral analysis** followed by data processing to verify form identity based on characteristic absorption frequencies [2] [3]. Orthogonal analytical techniques including XRPD, DSC/TGA, and DVS provide **corroborating evidence** of solid-form properties and purity [2]. Data from all techniques are integrated to generate a final confirmation of Form I identity and quality attributes, supporting regulatory submissions and quality control protocols.

Applications in Drug Development and Conclusion

Pharmaceutical Applications of **Ortataxel** Form I

The **anhydrous Form I** of **Ortataxel** offers significant advantages for pharmaceutical development compared to solvated forms. Its **regulatory compliance** with ICH guidelines on residual solvents (Q3C) eliminates concerns associated with acetone content in the solvated form, which typically contains 4.5-6.5% solvent [2]. This attribute simplifies the regulatory approval process and enhances patient safety by minimizing potential solvent-related toxicity. Furthermore, Form I demonstrates **exceptional stability** profiles, maintaining consistent physicochemical properties for at least 36 months under appropriate storage conditions [2]. This long-term stability ensures consistent product performance throughout the shelf life, reducing the risk of form conversion or degradation during storage.

The **low hygroscopicity** of Form I, as evidenced by DVS studies showing only 0.2% moisture uptake at 90% relative humidity, provides significant formulation advantages [2]. This minimal moisture sensitivity simplifies manufacturing process design, eliminates the need for specialized packaging to control moisture, and ensures consistent drug product performance across diverse climatic conditions [2]. Additionally, the **well-defined crystallization protocol** for Form I ensures robust and reproducible manufacturing, critical for

maintaining consistent bioavailability and therapeutic performance in clinical applications [2]. These attributes collectively establish Form I as the preferred solid form for commercial drug product development.

Conclusion

The comprehensive IR spectroscopy application notes presented herein provide **detailed methodologies** for the accurate identification and characterization of **Ortaxel** polymorphic forms. The distinctive IR spectral signatures of Form I, particularly in the carbonyl and hydroxyl stretching regions, enable unambiguous differentiation from solvated forms [2]. When integrated with orthogonal analytical techniques including XRPD, DSC, and DVS, IR spectroscopy forms the foundation of a **robust analytical strategy** for polymorph screening and selection during pharmaceutical development [2] [3].

The optimized preparation methods for **Ortaxel** Form I deliver a **stable, non-solvated crystalline material** with optimal properties for formulation development and commercial manufacturing [2]. The provided experimental protocols support the reproducible production of high-purity Form I, while the comprehensive characterization data establish scientifically sound specifications for quality control. Implementation of these standardized approaches ensures consistent **Ortaxel** drug substance quality, ultimately supporting the development of safe and efficacious pharmaceutical products for cancer treatment. As **Ortaxel** continues through clinical development, these application notes will serve as valuable resources for analytical scientists and pharmaceutical developers working to advance this promising next-generation taxoid to market.

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